

(R)-4,5-Diamino-5-oxopentanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-4,5-Diamino-5-oxopentanoic acid

Cat. No.: B555603

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CAS Number: 5959-95-5

(R)-4,5-Diamino-5-oxopentanoic acid, more commonly known as D-glutamine, is the D-enantiomer of the proteinogenic amino acid L-glutamine.[1][2] While its L-counterpart is a crucial nutrient for a myriad of cellular processes in mammals, D-glutamine is largely metabolically inert in these systems due to the stereospecificity of mammalian enzymes.[3] This property makes D-glutamine an invaluable tool in research, particularly as a negative control in studies investigating the metabolic and signaling roles of L-glutamine.[3] This technical guide provides an in-depth overview of D-glutamine, including its physicochemical properties, synthesis, analytical methods, and its primary application in research and drug development.

Physicochemical Properties

D-glutamine shares the same molecular formula and molecular weight as L-glutamine but differs in its stereochemistry. Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	5959-95-5	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	146.14 g/mol	[1]
IUPAC Name	(2R)-2,5-diamino-5-oxopentanoic acid	[1]
Synonyms	D-Gln, H-D-Gln-OH, D-2-Aminoglutaramic acid	[1]
Appearance	White crystalline powder	
Solubility	Soluble in water	

Experimental Protocols

Synthesis of D-glutamine

A common method for the preparation of optically pure D-glutamine involves the chemical synthesis of a racemic mixture of DL-glutamine followed by an enzymatic resolution step.[4]

1. Synthesis of DL-glutamine from DL-glutamic acid:[4]

- **Protection of DL-glutamic acid:** DL-glutamic acid is first protected, for example, by using phthaloyl group.
- **Anhydride formation:** The protected DL-glutamic acid is then reacted with acetic anhydride under reflux to form N-phthaloyl-DL-glutamic acid anhydride.
- **Amidation:** The anhydride is reacted with a 2 mol/L ammonia solution at ambient temperature to produce N-phthaloyl-DL-glutamine.
- **Deprotection:** The phthaloyl group is removed using 0.5 mol/L hydrazine hydrate at ambient temperature for 48 hours to yield a DL-glutamine mixture.

2. Enzymatic Resolution of DL-glutamine:[4]

- L-glutamine within the racemic mixture is selectively decarboxylated to 4-aminobutanamide using the decarboxylase from *E. coli*.
- The reaction is typically carried out at 37°C for 8 hours at a pH of 4.8 with a substrate concentration of 30 g/L.
- This process leaves the D-glutamine intact, allowing for its subsequent purification.

Analytical Methods

The separation of D- and L-glutamine enantiomers is crucial for their accurate quantification. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.^[5]

Chromatographic Conditions for Underivatized Glutamine:^[5]

Parameter	Condition
Column	Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase	Water:Methanol:Formic Acid (30:70:0.02, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 205 nm
Injection Volume	10 µL

A rapid and sensitive method for the quantification of glutamine in complex biological matrices like cell media involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method often utilizes an ion-pairing reagent to achieve baseline separation without derivatization.^[6]

LC-MS/MS Conditions:^[6]

Parameter	Condition
LC System	Agilent 1290 Infinity UHPLC System
Mass Spectrometer	Agilent 6460 Triple Quadrupole LC/MS with Jet Stream technology
Ionization Mode	Positive Ionization
Ion Pairing Reagent	Heptafluorobutyric acid (HFBA)

Specific MRM transitions, fragmentor voltage, and collision energy are compound-dependent and need to be optimized.

D-Glutamine as a Negative Control in Cell Proliferation Assays

Due to its metabolic inertia in mammalian cells, D-glutamine is an excellent negative control to confirm that observed cellular effects are specific to L-glutamine metabolism.[\[3\]](#)

Protocol Outline:[\[3\]](#)

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth and allow them to adhere overnight in a complete medium.
- Media Preparation: Prepare three types of glutamine-free base medium supplemented with dialyzed fetal bovine serum:
 - Control Medium: Supplemented with L-glutamine (e.g., 2 mM).
 - D-Gln Medium: Supplemented with D-glutamine (e.g., 2 mM).
 - Gln-Free Medium: No glutamine supplementation.
- Treatment: Aspirate the seeding medium, wash cells with PBS, and replace it with the prepared media.
- Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

- Proliferation Assay: Assess cell proliferation using a standard method (e.g., MTT, CyQUANT).

Expected Quantitative Outcomes on Cell Proliferation:[3]

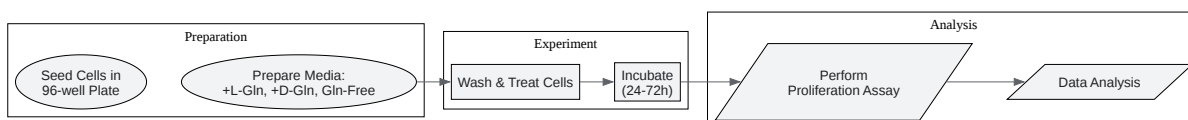
Condition	Expected Outcome
+ L-Glutamine	Robust cell proliferation
+ D-Glutamine	Minimal to no cell proliferation, similar to glutamine-free conditions
Glutamine-Free	Minimal to no cell proliferation, cell death may occur over time

Signaling Pathways and Metabolism

In mammalian cells, D-glutamine is not significantly metabolized and does not participate in the key signaling pathways that are heavily influenced by L-glutamine, such as the mTOR and c-Myc pathways.[3][7] Its primary role in this context is to serve as a control to demonstrate the specificity of these pathways to L-glutamine.

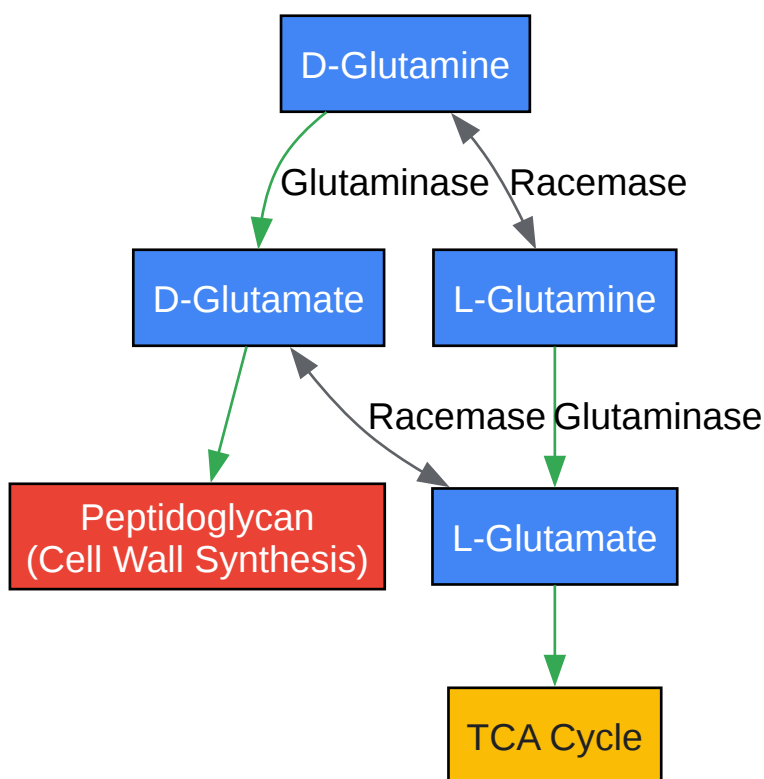
However, in bacterial systems, the metabolic landscape is different. Bacteria possess amino acid racemases that can interconvert D- and L-amino acids.[8] D-glutamine can be converted to D-glutamate, which is an essential component of the peptidoglycan cell wall in many bacteria.[8]

Visualizations



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Caption: Experimental workflow for a cell proliferation assay using D-glutamine as a negative control.



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Caption: Simplified metabolic pathway of D-glutamine in bacteria.

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